N‑Acetyl Substitution Alters Hydrogen‑Bond Donor Count and Lipophilicity Relative to the Des‑Acetyl Analog
The acetyl cap on the piperazine nitrogen distinguishes the target compound from its primary des‑acetyl analog, 6‑(piperazinomethyl)‑2‑pyridinamine (CAS 1219130‑18‑3). The target compound has a computed hydrogen‑bond donor (HBD) count of 1 and an XLogP3‑AA of −0.4, whereas the des‑acetyl analog possesses two HBDs (one from the piperazine NH and one from the 6‑amino group), with an XLogP3‑AA predicted to be more polar because the free secondary amine increases hydrogen‑bonding capacity and reduces lipophilicity [1][2]. This difference directly influences membrane permeability and off‑target promiscuity in cell‑based assays.
| Evidence Dimension | Hydrogen‑Bond Donor Count / Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | HBD = 1; XLogP3‑AA = −0.4 |
| Comparator Or Baseline | 6‑(Piperazinomethyl)‑2‑pyridinamine (CAS 1219130‑18‑3): HBD = 2; XLogP3‑AA estimated < −0.4 (more polar) |
| Quantified Difference | ΔHBD = −1; qualitative LogP shift (less polar) |
| Conditions | Computed properties (PubChem 2.2 / XLogP3 3.0) |
Why This Matters
A single HBD difference can alter oral bioavailability and CNS penetration, making the acetyl‑capped scaffold a preferred choice when reduced hydrogen‑bonding capacity is desired.
- [1] PubChem Compound Summary for CID 71683243, 1-{4-[(6-Aminopyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71683243 (accessed 2026-05-05). View Source
- [2] BenchChem (excluded source – not used). Data inferred from PubChem structural comparison with CAS 1219130-18-3. View Source
